molecular formula C18H17N3O6S B11218913 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate

Cat. No.: B11218913
M. Wt: 403.4 g/mol
InChI Key: HGPGGMHCXSNEPS-UHFFFAOYSA-N
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Description

3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole moiety and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or copper, and bases like cesium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The benzisothiazole ring can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can produce a variety of ester derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have shown promise as enzyme inhibitors and receptor modulators. These properties make it a valuable tool in the study of biochemical pathways and drug development .

Medicine

Medically, this compound and its derivatives are being explored for their potential anti-inflammatory and anticancer activities. Their ability to interact with specific molecular targets makes them candidates for therapeutic development .

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The benzisothiazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisothiazol-3(2H)-one
  • 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
  • 4H-1,2,4-benzothiadiazine-1,1-dioxide

Uniqueness

Compared to similar compounds, 3-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]propyl 3-methyl-4-nitrobenzoate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C18H17N3O6S

Molecular Weight

403.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C18H17N3O6S/c1-12-11-13(7-8-15(12)21(23)24)18(22)27-10-4-9-19-17-14-5-2-3-6-16(14)28(25,26)20-17/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,20)

InChI Key

HGPGGMHCXSNEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCCCN=C2C3=CC=CC=C3S(=O)(=O)N2)[N+](=O)[O-]

Origin of Product

United States

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